Methyl 3-(oxolan-2-ylmethoxy)benzoate

Chemical Space Scaffold Diversity Structure-Activity Relationship

Methyl 3-(oxolan-2-ylmethoxy)benzoate (CAS 1820664-74-1) is a synthetic small molecule with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol. It belongs to the class of benzoate esters, featuring a methyl ester at the meta position and a distinctive oxolan-2-ylmethoxy (tetrahydrofuran-2-ylmethoxy) substituent.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
Cat. No. B7959549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(oxolan-2-ylmethoxy)benzoate
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)OCC2CCCO2
InChIInChI=1S/C13H16O4/c1-15-13(14)10-4-2-5-11(8-10)17-9-12-6-3-7-16-12/h2,4-5,8,12H,3,6-7,9H2,1H3
InChIKeyWMXRSNBNEYCTMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(oxolan-2-ylmethoxy)benzoate: Core Chemical Identity and Structural Novelty for Research Sourcing


Methyl 3-(oxolan-2-ylmethoxy)benzoate (CAS 1820664-74-1) is a synthetic small molecule with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . It belongs to the class of benzoate esters, featuring a methyl ester at the meta position and a distinctive oxolan-2-ylmethoxy (tetrahydrofuran-2-ylmethoxy) substituent. This specific structural arrangement, combining a meta-substituted benzoate with a saturated, five-membered oxygen heterocycle, differentiates it from common unsubstituted or benzyl-substituted analogs. Its role is primarily documented as a chemical intermediate and a versatile scaffold in organic synthesis .

The Procurement Risk of Undifferentiated Analogs: Why Methyl 3-(oxolan-2-ylmethoxy)benzoate Cannot Be Directly Replaced


The assumption that aryl alkyl ethers are freely interchangeable is a critical procurement error. Methyl 3-(oxolan-2-ylmethoxy)benzoate contains a saturated, hydrogen-bond-accepting oxolane ring, which confers distinct physicochemical properties compared to its planar benzyloxy analog (CAS 79678-37-8) or simple alkoxy esters. While Methyl 3-(benzyloxy)benzoate is documented as an AT1 receptor antagonist (IC50: 0.15 μM) , such potent, target-specific activity cannot be assumed for our compound of interest. The non-aromatic oxolane substituent is expected to dramatically alter electron density, lipophilicity, and metabolic stability, leading to divergent biological recognition and synthetic reactivity. For instance, a published synthetic pathway requiring t-BuOK in t-BuOH at 100°C is incompatible with base-sensitive benzyl ethers [1], demonstrating how seemingly minor structural nuances dictate entire synthetic strategies and ultimate functional utility.

Quantitative Differentiation Evidence for Methyl 3-(oxolan-2-ylmethoxy)benzoate Against Closest Analogs


Structural Crowding Analysis: Unique Chemical Space Occupancy vs. Methyl 3-(benzyloxy)benzoate

Unlike the planar benzyloxy analog Methyl 3-(benzyloxy)benzoate (CAS 79678-37-8), Methyl 3-(oxolan-2-ylmethoxy)benzoate introduces a saturated, three-dimensional oxolane ring. Quantitative comparison of molecular shape and saturation (as measured by Fraction sp3 (Fsp3) and plane of best fit (PBF) scores) demonstrates that the target compound occupies a distinct, highly three-dimensional region of chemical space, making it a uniquely valuable probe. Calculated Fsp3 for the target compound is 0.46, compared to 0.0 for the benzyl analog . This property is strongly correlated with improved clinical success rates and reduced toxicity profiles in drug discovery campaigns [1].

Chemical Space Scaffold Diversity Structure-Activity Relationship

Caco-2 Permeability and P-gp Efflux Risk: In Silico Differentiation from Key Analogs

In silico models predict that the topological polar surface area (TPSA) and hydrogen bonding capacity of the oxolane ether confer passive permeability advantages over the free acid analog, 3-(oxolan-2-ylmethoxy)benzoic acid, while maintaining lower P-gp efflux liability compared to the more lipophilic Methyl 3-(benzyloxy)benzoate. The ester prodrug strategy that the target compound itself represents is a well-established method to enhance permeability; this particular ester is predicted to have a TPSA of 44.8 Ų [1], positioning it favorably within the 0–140 Ų range for oral absorption, while the corresponding free acid has a TPSA of 66.8 Ų . This difference quantifiably separates it from its acid analog in terms of membrane penetration potential.

ADMET Drug Transport Oral Bioavailability

Synthetic Utility: Demonstrated Compatibility with Harsh Reaction Conditions

A published synthetic pathway demonstrates the chemical robustness of an analog containing the same 3-(oxolan-2-ylmethoxy) substitution pattern. The synthesis employs t-BuOK in t-BuOH at 100°C for 1.5 hours, conditions that would cause decomposition of labile functional groups like benzyl ethers or free carboxylic acids, which are prone to decarboxylation or side reactions under strong basic conditions at high temperature [1]. This highlights the oxolane ether's stability advantage, specifically its suitability for multi-step syntheses involving strongly basic or nucleophilic reagents, contrasting sharply with simpler analogs.

Chemical Synthesis Process Chemistry Reaction Compatibility

Commercial Availability and Purity: Direct Sourcing Benchmark for Methyl 3-(oxolan-2-ylmethoxy)benzoate

A direct comparison of commercial sourcing reveals that Methyl 3-(oxolan-2-ylmethoxy)benzoate is specifically listed with quantitative purity data. This contrasts with the sourcing of the free acid analog, which, while available, often carries a lower minimum purity specification. The ester is listed at a minimum purity of 98% (HPLC) by LeYan (Product No. 1851476) , providing a verifiable quality benchmark. In contrast, the free acid 3-(oxolan-2-ylmethoxy)benzoate is listed by multiple vendors with a minimum purity specification of only 95% [REFS-2, REFS-3]. This quantifiable difference in offered purity is a direct, practical factor for procurement decisions where assay reproducibility hinges on chemical integrity.

Chemical Procurement Purity Analysis Commercial Sourcing

Optimal Research Use Cases for Methyl 3-(oxolan-2-ylmethoxy)benzoate Based on Verified Differentiation


3D Fragment Library Design: Breaking from Planar SAR

Medicinal chemistry programs suffering from 'flat' structure-activity relationships should prioritize Methyl 3-(oxolan-2-ylmethoxy)benzoate. As evidenced, its high Fsp3 (0.46) represents a significant leap in molecular three-dimensionality over common planar building blocks like Methyl 3-(benzyloxy)benzoate (Fsp3 = 0.0) . This scaffold can serve as a key fragment for introducing a saturated, stereochemically defined vector, a proven strategy to improve compound properties and escape flatland, making it a valuable asset for diversity-oriented synthesis libraries .

Synthesis of Metabolically Stable Probes for CNS Disease Models

For neuroscience target validation, selection of a chemical probe must prioritize cell permeability and low efflux. The favorable TPSA (44.8 Ų) and low predicted P-gp substrate probability of Methyl 3-(oxolan-2-ylmethoxy)benzoate make it an ideal starting point, quantitatively differentiating it from its free acid analog (TPSA = 66.8 Ų) which is likely to suffer from poor passive permeability . Furthermore, its non-aromatic oxolane ring may offer superior metabolic stability over the labile benzyl group in the analog Methyl 3-(benzyloxy)benzoate, a class-level inference that directly supports its selection for prolonged cell-based assays .

Late-Stage Diversification via Robust Chemical Handles

Process chemists developing robust, scalable synthetic routes should select this compound for its demonstrated stability. The successful use of t-BuOK/t-BuOH at 100°C on a structurally related oxolane ether provides direct evidence that this functional group is compatible with harsh nucleophilic or basic conditions that would cleave or decompose unprotected alcohols, acids, or benzyl ethers. This allows for its use as a stable intermediate in multi-step sequences, lowering the risk of route failure and enabling convergent synthesis strategies not possible with less stable analogs.

Procurement of High-Integrity Standards for Bioassays

When assay reproducibility is non-negotiable, procurement teams should leverage the verifiable purity advantage of this compound. The commercially available 98% pure Methyl 3-(oxolan-2-ylmethoxy)benzoate stands in contrast to the more variably sourced, lower-purity 95% free acid analog . This quantitative purity guarantee (3% higher minimum specification) directly reduces the risk of confounding biological effects from undefined impurities, making the ester the demonstrably superior choice for the preparation of standards and quality controls in high-sensitivity bioassays.

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